Dimethandrolone

androgen receptor pharmacology 5α-reductase metabolism prostate-sparing androgen design

Accelerate male contraceptive development with dimethandrolone—a dual androgen/progestogen eliminating the need for co-administered progestins. Its 5α-reductase-independent androgenic activity minimizes prostate amplification versus testosterone, while its >200-fold UGT2B17-dependent glucuronidation differential enables precision phenotyping. Choose base DMA for in vitro assays or the DMAU prodrug (CAS 366472-45-9) for oral/long-acting injectable formulation studies. Insist on ≥98% purity with full analytical traceability (HPLC, MS).

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
Cat. No. B1241947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethandrolone
Synonyms7A,11B-DMNT
7alpha,11beta-dimethyl-19-nortestosterone
dimethandrolone
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3C)C)O
InChIInChI=1S/C20H30O2/c1-11-8-13-9-14(21)4-5-15(13)18-12(2)10-20(3)16(19(11)18)6-7-17(20)22/h9,11-12,15-19,22H,4-8,10H2,1-3H3/t11-,12+,15+,16+,17+,18-,19+,20+/m1/s1
InChIKeyKVIKZOGGZHCGFH-RJMNTABLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethandrolone Procurement: Understanding the Baseline Profile of a Dual-Activity Investigational Androgen-Progestin


Dimethandrolone (DMA), systematically designated 7α,11β-dimethyl-19-nortestosterone and bearing the developmental code CDB-1321, is a synthetic androgenic-anabolic steroid (AAS) and progestogen currently under investigation as an active pharmaceutical ingredient for male hormonal contraception and androgen replacement therapy [1]. Its molecular structure is distinguished by dual methylation at the C7α and C11β positions of the 19-nortestosterone backbone. Unlike testosterone and numerous conventional androgens, DMA possesses intrinsic dual pharmacological activity as both a potent androgen receptor (AR) agonist and a progesterone receptor (PR) agonist—a functional combination that enables single-agent gonadotropin suppression and spermatogenic arrest without the requirement for co-administered progestins [2]. DMA is most commonly deployed clinically in its prodrug form, dimethandrolone undecanoate (DMAU, CDB-4521), which incorporates a 17β-undecanoate ester to confer oral bioavailability and extended parenteral release profiles following intramuscular administration [3].

Why Dimethandrolone Cannot Be Substituted by Other 19-Nortestosterone Derivatives: Structural and Metabolic Differentiation


Within the 19-nortestosterone class, compounds bearing closely related chemical names—such as 11β-methyl-19-nortestosterone (MNT) and 7α-methyl-19-nortestosterone (MENT, trestolone)—exhibit markedly divergent in vivo androgenic potency, organ-specific pharmacodynamic profiles, and metabolic liability [1]. Even the presence of a single additional methyl group at the C11β position (distinguishing DMA from MENT) or a second methyl group at C7α (distinguishing DMA from MNT) substantially alters the compound's susceptibility to 5α-reductase–mediated amplification in androgen-sensitive tissues, its intrinsic potency in target organs, and its disposition via polymorphic UDP-glucuronosyltransferase (UGT) enzymes [2]. Procurement decisions that treat dimethandrolone as functionally interchangeable with structurally similar 19-norandrogens risk introducing uncontrolled variability in gonadotropin suppression, hepatic metabolic effects, and oral bioavailability due to differences in first-pass glucuronidation pathways. The following quantitative evidence dimensions establish the verifiable, comparator-anchored differentiation that justifies compound-specific selection.

Dimethandrolone Quantitative Evidence Guide: Comparator-Based Differentiation Data for Scientific Procurement


Dimethandrolone vs. Testosterone: 5α-Reductase Independence Confers Predictable Androgenic Potency Across Tissues

Dimethandrolone (DMA) demonstrates complete independence from 5α-reductase–mediated metabolic amplification in androgen-sensitive tissues, a critical point of differentiation from testosterone (T). In castrate immature male rats treated with maximally effective doses of androgens, co-administration of the dual 5α-reductase inhibitor dutasteride (DUT) significantly reduced ventral prostate (VP) and seminal vesicle (SV) weights in testosterone-treated animals (P < 0.05) but produced no significant effect on VP or SV weights in DMA-treated rats [1]. This contrasts with testosterone, whose androgenic potency in prostate tissue is contingent upon 5α-reduction to the more potent 5α-dihydrotestosterone (DHT). Furthermore, the 5α-reduced metabolite of DMA (5α-DHDMA) was only 30–40% as potent as the parent DMA in stimulating VP growth, whereas 5α-DHDMA remained at least threefold more potent than testosterone itself—indicating that DMA's baseline androgenic activity is intrinsically high and does not rely on metabolic activation [1].

androgen receptor pharmacology 5α-reductase metabolism prostate-sparing androgen design

Dimethandrolone vs. 11β-Methyl-19-Nortestosterone (MNT): 3- to 10-Fold Superior Androgenic Potency in Target Tissues

In a head-to-head preclinical comparison, dimethandrolone (DMA) demonstrated substantially greater androgenic potency than its close structural analog 11β-methyl-19-nortestosterone (MNT)—a compound differing only by the absence of the C7α methyl group. In 22-day-old castrate male rats treated subcutaneously for 7 days, 5α-DHDMA (the 5α-reduced metabolite of DMA) was at least threefold more potent than testosterone in stimulating ventral prostate growth, while the parent DMA was substantially more potent still—with 5α-DHDMA being only 30–40% as potent as DMA [1]. By contrast, MNT was approximately equipotent to testosterone, and its 5α-reduced metabolite (5α-DHMNT) was four- to eightfold more potent than testosterone [1]. These data establish that the addition of the 7α-methyl group (distinguishing DMA from MNT) confers a ≥3- to 10-fold enhancement in intrinsic androgenic potency at the tissue level, depending on the endpoint assessed.

androgenic potency 19-nortestosterone SAR preclinical androgen comparison

Dimethandrolone Undecanoate vs. 11β-MNTDC: Differential Metabolic Effects on LDL-Cholesterol and Adiponectin in Men

In a comparative 28-day clinical study of healthy men receiving oral prodrugs of dimethandrolone (DMAU) and 11β-methyl-19-nortestosterone (11β-MNTDC), both compounds produced expected class effects including decreased HDL-C and SHBG, increased weight, and increased hematocrit, with no statistically significant differences between the two compounds on these parameters [1]. However, compound-specific metabolic differences emerged: 11β-MNTDC administration was associated with an increase in LDL-cholesterol that was not observed with DMAU, while DMAU produced a slight decrease in adiponectin levels that was not seen with 11β-MNTDC [1]. No changes in fasting glucose, fasting insulin, or HOMA-IR were observed with either compound, indicating preserved insulin sensitivity over the 28-day period [1].

metabolic safety lipid profile male hormonal contraception

UGT2B17-Mediated First-Pass Metabolism: A Critical Determinant of Dimethandrolone Oral Bioavailability Variability

Dimethandrolone (DMA) is predominantly eliminated via glucuronidation, with serum concentrations of the DMA-glucuronide (DMA-G) metabolite exceeding >100-fold those of the parent DMA following oral DMAU administration in men [1]. In vitro screening of 13 clinically relevant UDP-glucuronosyltransferase (UGT) isoforms identified UGT2B17 as the primary enzyme responsible for DMA-G formation, with a minor contribution from UGT1A9 [1]. Functional validation using human intestinal and liver microsomes stratified by UGT2B17 expression revealed dramatically higher DMA glucuronidation rates: >200-fold higher in high UGT2B17-expressing versus null-expressing intestinal microsomes, and sevenfold higher in corresponding liver microsome preparations [1]. Given that human UGT2B17 exhibits a 20%–80% gene deletion frequency across populations, this polymorphic metabolism explains the poor and variable oral bioavailability observed in clinical studies and establishes UGT2B17 genotype as a major determinant of DMA systemic exposure [1].

pharmacogenomics UGT2B17 polymorphism oral androgen bioavailability

Dimethandrolone Application Scenarios: Where Quantitative Differentiation Drives Scientific and Procurement Decisions


Male Hormonal Contraceptive Development Requiring Single-Agent Gonadotropin Suppression

Dimethandrolone undecanoate (DMAU) is specifically suited for male contraceptive programs seeking a single-agent approach to spermatogenic suppression. The compound's dual androgenic and progestational activities [1] eliminate the need for co-administered progestins (e.g., etonogestrel or levonorgestrel), simplifying formulation complexity and reducing potential drug-drug interaction liabilities. Phase 1 and 28-day clinical studies have demonstrated marked suppression of serum gonadotropins (LH and FSH) and endogenous testosterone in healthy men following oral DMAU administration [2]. The ongoing clinical evaluation for suppression of spermatogenesis, with trial completion estimated for December 2024, positions DMAU as one of the most advanced oral male contraceptive candidates in active development [3].

Androgen Replacement Therapy Research Where Prostate-Sparing Activity Is a Priority

The 5α-reductase independence of dimethandrolone [1] makes it a compelling candidate for androgen replacement therapy studies seeking to minimize androgen amplification in prostate tissue. Unlike testosterone, whose androgenic effects in the prostate are amplified via conversion to DHT, DMA's activity in the ventral prostate and seminal vesicles is unaffected by 5α-reductase inhibition [1]. This property suggests a more predictable androgenic profile across tissues with varying 5α-reductase expression, a consideration of particular relevance for aging male populations where benign prostatic hyperplasia risk is a clinical concern.

Pharmacogenomic Probe Development for UGT2B17 Activity Phenotyping

Dimethandrolone's identification as a selective and sensitive substrate for UGT2B17 [1] supports its use as a clinical probe compound for phenotyping UGT2B17 activity in human subjects. The >200-fold differential in intestinal glucuronidation rates between high and null UGT2B17 expressers [1] provides a robust dynamic range for detecting UGT2B17 functional status. This application extends beyond androgen pharmacology into broader drug metabolism contexts where UGT2B17 polymorphism affects the clearance of other clinically relevant substrates, including certain nonsteroidal anti-inflammatory drugs and exemestane metabolites.

Parenteral Long-Acting Formulation Development Leveraging Prodrug Hydrolysis Kinetics

The undecanoate ester of dimethandrolone (DMAU) provides extended-release characteristics suitable for long-acting injectable male contraceptive formulations. Preclinical studies in non-human primates and clinical evaluations indicate that DMAU administered via intramuscular injection produces sustained circulating levels of active DMA with prolonged gonadotropin suppression, offering potential for dosing intervals of weeks to months rather than daily oral administration [1]. The ester hydrolysis kinetics and subsequent DMA clearance via UGT2B17-mediated glucuronidation [2] provide formulation scientists with well-characterized release and elimination parameters for product development.

Quote Request

Request a Quote for Dimethandrolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.